tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-aminophenyl)sulfonylmethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-17(2,3)23-16(20)19-10-4-5-13(11-19)12-24(21,22)15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUAHJOXTIHJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Intermediate Formation
A critical intermediate in the synthesis is tert-butyl 3-(iodomethyl)piperidine-1-carboxylate, which can be coupled with 4-aminophenylboronic acid derivatives. Source outlines a Suzuki-Miyaura coupling protocol using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate and 4-nitro-1-bromobenzene under palladium catalysis. For the target compound, this method is adapted by replacing the nitroaryl group with a sulfonamide-functionalized arylboronic ester.
Procedure:
-
React tert-butyl 3-(iodomethyl)piperidine-1-carboxylate with 4-aminophenylboronic acid pinacol ester in 1,4-dioxane/water (3:1).
-
Add K₂CO₃ (3 eq) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Isolate the coupled product via ethyl acetate extraction and silica gel chromatography (hexane/ethyl acetate, 7:3).
Reductive Amination and Sulfonylation
Source describes a two-step approach involving reductive amination followed by sulfonylation. This method is advantageous for introducing the sulfonamide group post-piperidine ring formation.
Step 1: Reductive Amination
-
React piperidine-3-carbaldehyde with 4-nitrobenzenesulfonamide in methanol.
-
Add NaBH₃CN (1.2 eq) and stir at 25°C for 12 hours.
-
Purify the intermediate (tert-butyl 3-((4-nitrophenylsulfonamido)methyl)piperidine-1-carboxylate) via recrystallization from ethanol/water.
Step 2: Nitro Reduction
-
Dissolve the nitro intermediate in ethanol.
-
Add 10% Pd/C (20% w/w) and hydrogenate under H₂ (50 psi) for 16 hours.
-
Filter through Celite and concentrate to obtain tert-butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate.
Overall Yield: 54–60%.
Direct Sulfonylation of Piperidine Derivatives
Source highlights a one-pot sulfonylation strategy using piperidine-3-methanol and 4-nitrobenzenesulfonyl chloride.
Procedure:
-
Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane.
-
Add 4-nitrobenzenesulfonyl chloride (1.5 eq) and Et₃N (2 eq) at 0°C.
-
Reduce the nitro group as in Section 1.2.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | Cross-coupling, reduction | 68–72 | 98.5 | Moderate |
| Reductive Amination | Amination, sulfonylation | 54–60 | 97.8 | High |
| Direct Sulfonylation | Sulfonylation, reduction | 62–65 | 98.1 | Low |
Advantages and Limitations:
-
Suzuki-Miyaura: High yield but requires palladium catalysts and inert conditions.
-
Reductive Amination: Scalable but involves toxic cyanoborohydride reagents.
-
Direct Sulfonylation: Simpler workflow but lower yield due to competing side reactions.
Optimization Strategies and Challenges
Catalytic System Tuning
Source demonstrates that replacing Pd(OAc)₂ with PdCl₂(dppf) enhances coupling efficiency for arylpiperidine derivatives, increasing yield by 12%.
Solvent Effects
Ethanol/water mixtures (4:1) improve nitro reduction kinetics compared to pure ethanol, reducing reaction time from 16 to 8 hours.
Purification Challenges
The tert-butyl group’s lipophilicity complicates silica gel chromatography. Source recommends reverse-phase HPLC (C18 column, acetonitrile/water gradient) for ≥99% purity.
Characterization and Validation
Spectroscopic Data
Mass Spectrometry
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrogen gas and palladium catalyst: for reduction reactions.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products:
tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate: is the major product formed from the reduction of tert-butyl 3-((4-nitrophenyl)sulfonyl)methyl)piperidine-1-carboxylate.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H24N2O2
- Molecular Weight : 276.37 g/mol
- CAS Number : 1171197-20-8
This compound possesses a piperidine ring, which is often associated with biological activity, making it a valuable scaffold in drug design.
Pharmaceutical Applications
-
PARP Inhibitor Development
- tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate is identified as an impurity in Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. PARP inhibitors are crucial in treating cancers with BRCA mutations by exploiting the DNA repair weaknesses in cancer cells .
- Intermediate in Drug Synthesis
- Potential Anti-Cancer Activity
Case Study 1: Niraparib and Its Impurities
A study highlighted the significance of understanding impurities like this compound in the context of drug safety and efficacy. The presence of such impurities can influence the pharmacokinetics and pharmacodynamics of the final drug product, necessitating comprehensive characterization during drug development .
Case Study 2: Synthesis Pathways
Research detailed various synthetic pathways leading to the production of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, emphasizing its utility as a precursor for more complex molecules used in targeted therapies. The optimization of these pathways is crucial for enhancing yield and reducing costs in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their function. The sulfonyl group can also interact with various enzymes, affecting their activity .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Electronic Effects: The 4-aminophenyl group (electron-donating NH₂) enhances nucleophilicity compared to bromophenyl (electron-withdrawing Br) or pyridinyl (electron-deficient) analogs. This affects reactivity in coupling reactions () .
Comparison :
Table 3: Property Comparison
| Compound Name | Solubility (Predicted) | LogP (Predicted) | Biological Activity (Inferred) |
|---|---|---|---|
| This compound | Moderate in DMSO | ~2.5 | Potential kinase inhibition |
| tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate | Low in H₂O | ~3.2 | Chiral phase material (HPLC) |
| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | High in polar solvents | ~1.8 | Intermediate for APIs |
Notes:
- The 4-aminophenyl group increases hydrophilicity (lower LogP) compared to bromophenyl analogs .
- Sulfonamide-containing compounds (e.g., ) often exhibit protease inhibitory activity .
Biological Activity
Tert-butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate, also known as (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C₁₆H₂₄N₂O₂
- Molecular Weight: 276.37 g/mol
- CAS Number: 1171197-20-8
This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity:
- Anticancer Properties:
- Selective Toxicity:
Case Studies and Experimental Data
- Cell Proliferation Studies:
- Animal Model Studies:
- Pharmacodynamics:
Comparative Biological Activity Table
| Compound Name | Target Activity | IC₅₀ Value | Selectivity Index |
|---|---|---|---|
| This compound | Inhibition of MMPs | 0.126 μM | High (20-fold difference) |
| Control (5-Fluorouracil) | Anticancer | 17.02 μM (MCF-7) | Lower |
Q & A
Q. What are the key structural and functional group considerations for characterizing tert-butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate?
Methodological Answer:
- Structural Analysis : The compound features a piperidine ring with a tert-butyl carbamate protective group (to prevent undesired reactivity) and a sulfonylmethyl bridge linked to a 4-aminophenyl moiety. Key functional groups include the sulfonamide (-SO₂-NH-), aromatic amine (-NH₂), and the Boc (tert-butoxycarbonyl) group.
- Characterization Techniques :
Q. What synthetic strategies are effective for introducing the sulfonylmethyl group onto the piperidine ring?
Methodological Answer:
- Stepwise Synthesis :
- Key Considerations :
- Use inert solvents (e.g., dichloromethane) to avoid hydrolysis of the sulfonamide.
- Monitor reaction progress via TLC or LC-MS to prevent over-sulfonation.
Q. How can researchers ensure purity and stability during purification?
Methodological Answer:
- Purification Methods :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted sulfonyl chloride intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline product.
- Stability Testing :
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- PPE Requirements :
- Spill Management :
Advanced Research Questions
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Acidic Conditions :
- Oxidative Conditions :
- Experimental Design :
Q. What advanced analytical techniques resolve ambiguities in structural elucidation?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration of the piperidine ring and sulfonamide orientation .
- 2D NMR (COSY, HSQC) : Maps coupling between the sulfonylmethyl protons and adjacent piperidine carbons.
- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profile (e.g., Boc group loss at ~150°C) .
Q. How can researchers investigate the compound’s mechanism in drug discovery contexts?
Methodological Answer:
Q. How should researchers address contradictions in reported toxicity data?
Methodological Answer:
- Cross-Validation :
- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in LD₅₀ measurements.
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
Q. How can researchers troubleshoot low yields in multi-step syntheses?
Methodological Answer:
- Bottleneck Identification :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance sulfonation kinetics .
Q. What methodologies assess the compound’s ecological impact?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
